1-Methyl-2-pyrrolidinone-13C3
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Overview
Description
1-Methyl-2-pyrrolidinone-13C3 is a labeled version of 1-Methyl-2-pyrrolidinone, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a colorless, polar aprotic solvent with a high boiling point and is miscible with water and many organic solvents. It is primarily utilized in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-pyrrolidinone-13C3 can be synthesized through the reaction of gamma-butyrolactone with methylamine, where the carbon-13 isotopes are introduced during the synthesis process. The reaction typically involves heating gamma-butyrolactone with methylamine under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-pyrrolidinone-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-pyrrolidinone-13C3 is widely used in scientific research due to its unique properties:
Mechanism of Action
1-Methyl-2-pyrrolidinone-13C3 acts as a solvent and penetration enhancer by interacting with the lipid bilayers in biological membranes. It alters the solubilizing ability of the membranes, promoting the partitioning of drugs into the skin. The compound can form hydrogen bonds with basic drugs, facilitating their transport across biological barriers .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: The non-labeled version of the compound, widely used as a solvent in various applications.
N-Methyl-2-pyrrolidone: Another similar compound with similar properties and applications.
2-Pyrrolidinone: A related compound with a similar structure but without the methyl group.
Uniqueness
1-Methyl-2-pyrrolidinone-13C3 is unique due to the incorporation of carbon-13 isotopes, making it valuable in research applications that require isotopic labeling. This allows for detailed studies of metabolic pathways, reaction mechanisms, and molecular interactions .
Properties
CAS No. |
1346601-67-9 |
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Molecular Formula |
C5H9NO |
Molecular Weight |
102.11 |
IUPAC Name |
1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1+1,4+1,5+1 |
InChI Key |
SECXISVLQFMRJM-GEWHOUHMSA-N |
SMILES |
CN1CCCC1=O |
Synonyms |
1-(Methyl-13C3)-5-pyrrolidinone; 1-(Methyl-13C3)azacyclopentan-2-one; 1-(Methyl-13C3)-pyrrolidone; AgsolEx 1-13C3; M-Pyrol-13C3; Microposit 2001-13C3; N 0131-13C3; N-(Methyl-13C3)-2-ketopyrrolidine; N-(Methyl-13C3)-γ-butyrolactam; N-(Methyl-13C3)-but |
Origin of Product |
United States |
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